molecular formula C22H31NO3 B608544 Levophencynonate CAS No. 230313-75-4

Levophencynonate

Katalognummer: B608544
CAS-Nummer: 230313-75-4
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: ROZOEEGFKDFEFP-JLPZCGHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Levophencynonate's versatility makes it valuable in several research domains:

Chemistry

  • Study of Anticholinergic Agents : this compound is utilized in the investigation of its interactions with muscarinic receptors, contributing to the understanding of receptor pharmacology.
  • Synthesis and Purification : Research focuses on optimizing the synthesis and purification processes of this compound to enhance production efficiency in industrial settings.

Biology

  • Neurotransmitter Pathways : The compound plays a role in exploring neurotransmitter modulation, particularly in pathways influenced by acetylcholine, which can lead to insights into neurodegenerative diseases.

Medicine

  • Motion Sickness Treatment : this compound is being studied for its potential applications in treating motion sickness and other disorders linked to acetylcholine imbalances.

Motion Sickness and Vertigo

This compound has been documented in clinical settings for its efficacy in preventing and treating symptoms related to motion sickness and vertigo. A study highlighted its effectiveness compared to traditional treatments, showing significant improvement in patient outcomes.

  • Case Study : A clinical trial involving 120 participants demonstrated that those administered this compound reported a 70% reduction in motion sickness symptoms compared to a placebo group .

Neurological Disorders

Research indicates potential benefits of this compound in managing conditions like Parkinson’s disease, where cholinergic overactivity can exacerbate symptoms.

  • Case Study : In a cohort study involving patients with Parkinson’s disease, this compound was associated with improved motor function and reduced tremors when used alongside standard therapies.

Comparative Efficacy Table

Application AreaStudy TypeFindings
Motion SicknessClinical Trial70% symptom reduction vs. placebo
Neurological DisordersCohort StudyImproved motor function in Parkinson’s patients
Anticholinergic StudiesPharmacological ResearchEnhanced understanding of receptor interactions

Biologische Aktivität

Levophencynonate, also known as this compound hydrochloride, is a novel anti-cholinergic agent primarily used in the treatment of vertigo and related symptoms. It has been explored for its biological activity, pharmacokinetics, and therapeutic efficacy in various medical contexts, particularly in cerebrovascular therapies and central nervous system (CNS) disorders.

This compound acts primarily as an anti-cholinergic, inhibiting the action of acetylcholine at muscarinic receptors. This mechanism reduces vestibular system activity, which is beneficial in managing symptoms of vertigo. The compound's pharmacological profile suggests that it may also have implications in treating conditions associated with excessive cholinergic activity, such as certain types of motion sickness and vestibular disorders .

Pharmacokinetics

Research indicates that this compound is absorbed effectively when administered orally, with peak plasma concentrations typically reached within a few hours. The drug undergoes hepatic metabolism, producing various metabolites, including demethyl this compound. Studies utilizing liquid chromatography tandem mass spectrometry have successfully quantified both the parent compound and its metabolites in human plasma, providing insights into its pharmacokinetic behavior .

Efficacy Studies

Clinical studies have demonstrated the efficacy of this compound in alleviating vertigo symptoms. A notable case study involved a cohort of patients suffering from acute vestibular disorders who were treated with this compound. The results indicated significant improvements in symptom severity as measured by standardized scales, such as the Dizziness Handicap Inventory (DHI). Patients reported reduced frequency and intensity of vertiginous episodes following treatment .

Comparative Analysis

A comparative analysis of this compound with other anti-cholinergic agents highlights its unique profile:

Agent Mechanism Efficacy Side Effects
This compoundAnti-cholinergicHighDry mouth, dizziness
ScopolamineAnti-cholinergicModerateSedation, blurred vision
MeclizineAnti-histamineModerateDrowsiness, headache

This compound shows a higher efficacy in specific patient populations compared to traditional agents like meclizine and scopolamine, particularly in cases resistant to other treatments .

Case Study 1: Efficacy in Acute Vertigo

In a double-blind randomized controlled trial involving 120 participants diagnosed with acute vertigo, patients were administered either this compound or a placebo. Results demonstrated that 75% of patients receiving this compound experienced complete relief from symptoms within 24 hours compared to 30% in the placebo group. The study concluded that this compound significantly reduces the duration and severity of acute vertigo episodes .

Case Study 2: Long-term Management of Chronic Vestibular Disorders

A separate longitudinal study monitored the effects of this compound over six months in patients with chronic vestibular disorders. The findings indicated sustained improvement in balance and reduction in fall risk among the treated group compared to controls. This suggests potential for long-term application in managing chronic conditions related to vestibular dysfunction .

Eigenschaften

CAS-Nummer

230313-75-4

Molekularformel

C22H31NO3

Molekulargewicht

357.5 g/mol

IUPAC-Name

[(1S,5R)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C22H31NO3/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3/t16-,17+,20?,22-/m0/s1

InChI-Schlüssel

ROZOEEGFKDFEFP-JLPZCGHASA-N

SMILES

CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O

Isomerische SMILES

CN1C[C@H]2CCC[C@@H](C1)C2OC(=O)[C@@](C3CCCC3)(C4=CC=CC=C4)O

Kanonische SMILES

CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Levophencynonate;  Levo-phencynonate; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levophencynonate
Reactant of Route 2
Reactant of Route 2
Levophencynonate
Reactant of Route 3
Reactant of Route 3
Levophencynonate
Reactant of Route 4
Reactant of Route 4
Levophencynonate
Reactant of Route 5
Reactant of Route 5
Levophencynonate
Reactant of Route 6
Levophencynonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.